



Technical Support Center: EPZ004777 Formulation for Animal Studies

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Compound of Interest

Compound Name: EPZ004777 hydrochloride

Cat. No.: B1139216 Get Quote

This technical support center provides researchers, scientists, and drug development professionals with essential information for the successful formulation and administration of EPZ004777 in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for in vivo administration of EPZ004777?

Due to its poor pharmacokinetic properties, conventional dosing methods for EPZ004777 are not recommended.[1] The most effective and commonly cited method for in vivo administration is continuous infusion via subcutaneously implanted mini-osmotic pumps.[1][2] This approach ensures sustained compound exposure, which is critical for efficacy.[3]

Q2: What are the suggested vehicle formulations for EPZ004777?

Several vehicle formulations have been successfully used for EPZ004777 in animal studies. The choice of vehicle may depend on the desired concentration and experimental model. Commonly used vehicles include:

- 10% ethanol in water[4][5]
- 15% ethanol, 50% PEG300, and 35% water[5][6]

Q3: What concentrations of EPZ004777 can be loaded into mini-osmotic pumps?







Researchers have used a range of concentrations depending on the study's objectives. Concentrations of 50 mg/mL, 100 mg/mL, and 150 mg/mL have been successfully delivered via mini-osmotic pumps.[1][7]

Q4: How long can EPZ004777 be administered using mini-osmotic pumps?

The duration of administration can vary. For pharmacodynamic studies, a 6-day continuous infusion has been shown to be sufficient to observe changes in H3K79 methylation.[1][4] For efficacy studies, longer durations of 14 days or more may be necessary, which might require pump exchange.[1][4]

Q5: Is EPZ004777 suitable for oral administration?

No, EPZ004777 has low oral bioavailability, making it unsuitable for oral dosing.[3][8] Continuous infusion is the preferred method to achieve sufficient and sustained exposure.[8]

Troubleshooting Guide



Issue	Potential Cause	Recommended Solution
Local irritation at the pump implantation site	High concentration of EPZ004777 leading to precipitation.[5]	Consider using a lower concentration of EPZ004777 in the osmotic pump. If high concentrations are necessary, monitor the implantation site closely for any signs of irritation or inflammation. Ensure the vehicle is well-solubilized and stable.
Lack of in vivo efficacy despite correct dosage	Suboptimal compound exposure due to poor pharmacokinetics.[1][3]	Ensure continuous infusion using mini-osmotic pumps to maintain steady-state plasma concentrations.[1] Intermittent dosing may not be sufficient to achieve the desired therapeutic effect.[3] Verify the correct implantation of the osmotic pump and its proper functioning.
Difficulty in dissolving EPZ004777 in the vehicle	Compound solubility limits.	Use fresh, high-purity solvents. DMSO can be used to prepare a stock solution before further dilution in the final vehicle formulation.[7] Ensure thorough mixing and vortexing. Gentle warming may aid dissolution, but stability at higher temperatures should be considered.

Quantitative Data Summary

Table 1: In Vivo Formulations and Dosing of EPZ004777



Parameter	Details	Reference
Administration Route	Subcutaneous mini-osmotic pumps	[1][2]
Vehicle Compositions	10% ethanol, 90% water	[4][5]
15% ethanol, 50% PEG300, 35% water	[5][6]	
Pump Concentrations	50 mg/mL, 100 mg/mL, 150 mg/mL	[1][7]
Treatment Duration	6 days (Pharmacodynamics)	[1][4]
14 days or more (Efficacy)	[1][4]	

Experimental Protocols

Protocol 1: Establishment of an MV4-11 Subcutaneous Xenograft Mouse Model

- Cell Culture: Culture MV4-11 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.[4]
- Animal Strain: Use 9-week-old female nude (nu/nu) mice.[1]
- Cell Preparation: Harvest exponentially growing MV4-11 cells. Resuspend the cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel to a final concentration of 5 x 10^7 cells/mL.[4]
- Implantation: Subcutaneously inject 200 μ L of the cell suspension into the right flank of each mouse.[4]
- Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers. Calculate the tumor volume using the formula: (length x width^2)/2.[4]



Protocol 2: Administration of EPZ004777 via Mini- Osmotic Pumps

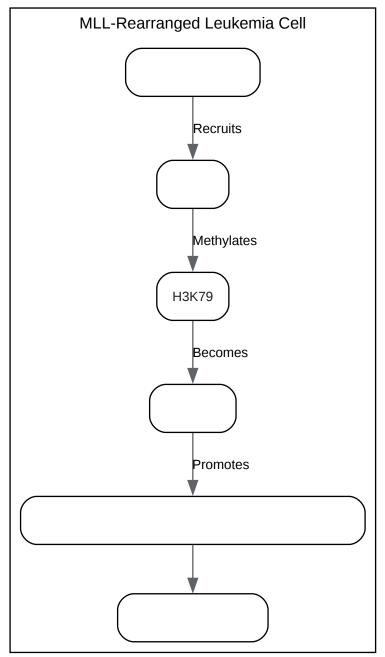
- Pump Preparation: Prepare a solution of EPZ004777 (e.g., 50 mg/mL) in a suitable vehicle (e.g., 10% ethanol, 90% water).[4] Fill the mini-osmotic pumps with the EPZ004777 solution according to the manufacturer's instructions.
- Pump Implantation: Surgically implant the filled mini-osmotic pumps subcutaneously in the mice.[4]
- Treatment Duration: For pharmacodynamic studies, a 6-day continuous infusion is often sufficient.[1][4] For efficacy studies, a longer duration of 14 days or more may be required, potentially necessitating pump exchange.[1][4]

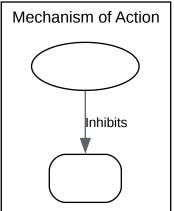
Protocol 3: Pharmacodynamic Analysis

- Tissue Collection: At the end of the treatment period, euthanize the animals and collect tumors, peripheral blood mononuclear cells (PBMCs), and/or bone marrow.[4]
- Western Blot for H3K79me2: Prepare whole-cell lysates from the collected tissues. Separate
 the proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane
 with primary antibodies against H3K79me2 and total histone H3 (as a loading control).[4]
- RT-qPCR for MLL Fusion Target Genes: Extract total RNA from tumor samples and synthesize cDNA. Perform quantitative real-time PCR using primers specific for HOXA9 and MEIS1. Normalize the expression levels to a housekeeping gene (e.g., GAPDH). A decrease in the mRNA levels of HOXA9 and MEIS1 in the EPZ004777-treated group compared to the vehicle control indicates a pharmacodynamic effect.[4]

Visualizations



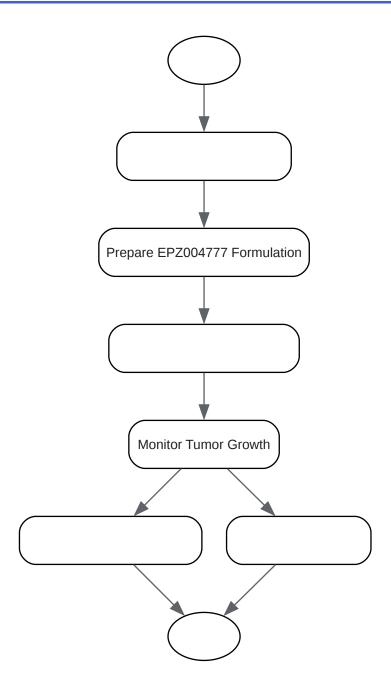




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Caption: DOT1L signaling pathway in MLL-rearranged leukemia and its inhibition by EPZ004777.





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Caption: Experimental workflow for an EPZ004777 in vivo study.

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